molecular formula C15H12N2O3S B2835667 5-苯磺酰甲基-3-苯基-[1,2,4]噁二唑 CAS No. 865708-31-2

5-苯磺酰甲基-3-苯基-[1,2,4]噁二唑

货号: B2835667
CAS 编号: 865708-31-2
分子量: 300.33
InChI 键: DWTYJEBSDUZORS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole is a compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures . A mechanochemical synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is an environmentally benign alternative to conventional solvent-based methods .


Molecular Structure Analysis

Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .


Physical and Chemical Properties Analysis

Oxadiazoles are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .

科学研究应用

生化抑制和神经保护

5-苯磺酰甲基-3-苯基-[1,2,4]恶二唑衍生物因其生化抑制特性而被探索,特别是在犬尿氨酸 3-羟化酶抑制方面。此类化合物表现出很高的抑制剂亲和力,潜在地阻断犬尿氨酸途径,该途径与神经退行性疾病有关。通过抑制该途径,这些化合物可以提供神经保护作用,这在治疗或管理神经系统疾病方面具有重要意义(Röver 等,1997)。

抗氧化和保肝活性

5-苯磺酰甲基-3-苯基-[1,2,4]恶二唑衍生物的抗氧化潜力已得到研究,揭示了显著的抗氧化和保肝作用。这些发现表明此类化合物可用于减轻氧化应激并保护肝功能,突出了它们在以氧化损伤和肝功能损害为特征的疾病中的治疗潜力(Qamar 等,2022)。

抗惊厥特性

研究发现 1,2,4-恶二唑衍生物(包括 5-苯磺酰甲基-3-苯基变体)具有抗惊厥活性。这些化合物已在癫痫发作疾病的临床前模型中证明了其有效性,表明它们作为新型抗癫痫药物的潜力。它们的作用方式可能涉及调节 GABA 能系统,该系统对于控制神经元兴奋性和癫痫活动至关重要(Lankau 等,2007)。

认知增强

某些 1,2,4-恶二唑衍生物已显示出认知增强特性,表明它们在治疗与各种神经系统疾病(包括痴呆和阿尔茨海默病)相关的认知障碍中具有潜在应用。这些化合物可能通过血清素受体调节发挥作用,为认知增强疗法提供了一种新方法(Moser 等,2002)。

抗炎和镇痛作用

5-苯磺酰甲基-3-苯基-[1,2,4]恶二唑衍生物的抗炎和镇痛作用已得到探索,显示出在治疗以炎症和疼痛为特征的疾病中具有前景。这些化合物有可能为炎症性疾病、疼痛管理和可能的自身免疫性疾病提供新的治疗选择(Siddiqui 等,2010)。

抗癌活性

对 1,3,4-恶二唑衍生物(包括具有 5-苯磺酰甲基-3-苯基结构的衍生物)的研究揭示了对各种癌细胞系的抗癌活性。这些化合物可能代表一类新的抗癌剂,在癌症治疗和新型化疗药物的开发中具有潜在应用(Roy 等,2017)。

作用机制

Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The mechanism of action involving such substances against bacteria is limited to proteomics-mediated protein pathways and differentially expressed gene analysis .

未来方向

The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand of new hybrid drugs acting against resistant microorganism . This necessitates the urge of new chemical entities to act against these microorganisms . The efforts have been made to provide the chemical intuitions to the reader to design new chemical entity with potential of anti-infective activity . This review will mark the impact as the valuable, comprehensive and pioneered work along with the library of synthetic strategies for the organic and medicinal chemists for further refinement of 1,2,4-oxadiazole as anti-infective agents .

属性

IUPAC Name

5-(benzenesulfonylmethyl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c18-21(19,13-9-5-2-6-10-13)11-14-16-15(17-20-14)12-7-3-1-4-8-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTYJEBSDUZORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 525 mg (2.7 mmol) of 5-chloromethyl-3-phenyl-[1,2,4]oxadiazole in acetonitrile at RT, 465 mg (2.8 mmol, 1.05 eq) of sodium benzenesulfinate and 143 mg (0.5 mmol, 0.2 eq) of 18-crown-6 were added. Stirring was continued overnight, and an additional 50 mg (0.3 mmol, 0.12 eq) of sodium benzenesulfinate were added and the reaction mixture was allowed to stirr for one further hour. The solvent was evaporated and the resulting oil was taken up in EtOAc, washed with a saturated NaHCO3 solution. The organic phase was dried over Na2SO4, filtered and evaporated. Column chromatography on silica gel (heptane/EtOAc 8:2) yielded 622 mg (77%) of 5-benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole as a white solid, MS: 301 (MH+).
Quantity
525 mg
Type
reactant
Reaction Step One
Name
sodium benzenesulfinate
Quantity
465 mg
Type
reactant
Reaction Step One
Quantity
143 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
sodium benzenesulfinate
Quantity
50 mg
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。